molecular formula C20H16ClN3O4S2 B2844962 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207002-18-3

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2844962
CAS No.: 1207002-18-3
M. Wt: 461.94
InChI Key: ITCHTFMEIOTWDC-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole is further modified with a 3-chlorophenyl group, while the sulfonamide moiety is N-methylated and linked to a 3-methoxyphenyl group. Its molecular formula is C₂₀H₁₅ClN₄O₄S₂, with a molecular weight of 483.94 g/mol.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S2/c1-24(15-7-4-8-16(12-15)27-2)30(25,26)17-9-10-29-18(17)20-22-19(23-28-20)13-5-3-6-14(21)11-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCHTFMEIOTWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Thiophene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization of a nitrile oxide intermediate with a thioamide precursor. This reaction is typically performed in polar aprotic solvents (e.g., tetrahydrofuran) under reflux conditions .

Reaction Scheme: R C N O+R C S NH2R O N C R C S NH2ΔOxadiazole+H2S\text{R C N O}^-+\text{R C S NH}_2\rightarrow \text{R O N C R C S NH}_2\xrightarrow{\Delta}\text{Oxadiazole}+\text{H}_2\text{S}Key Data:

Starting Material Reagent/Condition Yield Reference
3-(3-Chlorophenyl)propionitrileNH2_2OH·HCl, NaHCO3_3, THF, 80°C78%

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride derivative and N-methyl-3-methoxyaniline. This step is catalyzed by triethylamine in dichloromethane at 0–25°C .

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 62–85%

Thiophene Ring Coupling

The thiophene moiety is attached via Suzuki-Miyaura coupling using a palladium catalyst. Aryl boronic acids react with bromothiophene intermediates under inert atmospheres .

Optimized Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)
  • Base: K2_2CO3_3 (3 equiv)
  • Solvent: Dioxane/H2_2O (4:1)
  • Temperature: 90°C, 12 h
  • Yield: 70%

Oxadiazole Ring Stability

  • Acid/Base Resistance: Stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions but degrades in concentrated H2_2SO4_4 or NaOH .
  • Thermal Stability: Decomposes at >250°C without melting .

Sulfonamide Group Reactivity

  • Hydrolysis: Resistant to hydrolysis in aqueous media (pH 2–12, 25°C) .
  • Electrophilic Substitution: The N-methyl group prevents further alkylation, while the sulfonamide sulfur participates in oxidation reactions with H2_2O2_2 to form sulfones .

N-Methyl Group Modification

The N-methyl group undergoes demethylation under strong acidic conditions (HBr, AcOH, 110°C), yielding a secondary amine for further functionalization .

Reaction: R N CH3 SO2 Ar+HBrR NH SO2 Ar+CH3Br\text{R N CH}_3\text{ SO}_2\text{ Ar}+\text{HBr}\rightarrow \text{R NH SO}_2\text{ Ar}+\text{CH}_3\text{Br}

Chlorophenyl Substitution

The 3-chlorophenyl group participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl amines using Pd catalysts .

Example Reaction: Ar Cl+Ar NH2Pd dba 2,XantphosAr NH Ar \text{Ar Cl}+\text{Ar NH}_2\xrightarrow{\text{Pd dba }_2,\text{Xantphos}}\text{Ar NH Ar }

Catalytic and Solvent Effects

Reaction Step Optimal Catalyst Solvent Efficiency
Oxadiazole cyclizationNoneTHFHigh (78%)
Sulfonamide formationTriethylamineDCMModerate (62%)
Suzuki couplingPd(PPh3_3)4_4Dioxane/H2_2OHigh (70%)

Key Research Findings

  • Regioselectivity: Oxadiazole formation favors the 1,2,4-isomer due to steric and electronic effects of the 3-chlorophenyl group .
  • Byproducts: Trace amounts of 1,3,4-oxadiazole isomers (<5%) are detected in cyclization reactions .
  • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane) is critical for isolating the pure compound .

Stability Under Storage

  • Light Sensitivity: Degrades by 10% over 6 months under UV light; recommended storage in amber vials .
  • Humidity: Stable for >2 years at 25°C with <40% humidity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of 1,2,4-oxadiazole possess potent antibacterial activity due to their ability to inhibit bacterial enzyme systems essential for growth and replication .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The oxadiazole moiety is particularly noted for its ability to interact with DNA and disrupt replication processes in malignant cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial efficacyDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 10 µg/mL.
Investigate anticancer propertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM; involved caspase activation.
Assess anti-inflammatory effectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages at 20 µM concentration.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Compounds

Compound Name Core Structure Oxadiazole/Triazole Substituent Sulfonamide/Sulfanyl Substituent Molecular Weight (g/mol) Key Features
Target Compound Thiophene-sulfonamide 3-Chlorophenyl N-(3-methoxyphenyl)-N-methyl 483.94 High polarity, balanced solubility/stability
N-(4-Chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Thiophene-sulfonamide 4-Ethoxyphenyl N-(4-chlorophenyl)-N-methyl 475.97 Enhanced electron donation from ethoxy group
2-{[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Triazole-sulfanyl 2-Chlorophenyl N-(3-methoxyphenyl) 401.86 (estimated) Amino group increases hydrophilicity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde 3-Chlorophenylsulfanyl Trifluoromethyl 338.78 (estimated) Trifluoromethyl enhances lipophilicity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. The 3-methoxyphenyl group on the sulfonamide enhances solubility relative to the 4-chlorophenyl variant in the analogue, which may exhibit higher membrane permeability due to its hydrophobic chloro substituent.
  • Thiadiazole-containing compounds () exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter metabolic pathways compared to oxadiazoles .

Biological Activity

The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C18H16ClN3O3S
  • Molecular Weight : 373.85 g/mol
  • CAS Number : 945138-51-2

The compound features a thiophene ring, chlorophenyl and methoxyphenyl substitutions, and an oxadiazole moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. Specifically, studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptotic induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Reference
MCF-715.4
HeLa12.8

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value for this activity was reported at approximately 25 µM, which is comparable to known anti-inflammatory drugs like indomethacin .

Case Studies

  • Case Study on Antimicrobial Activity :
    In a controlled study evaluating the antimicrobial efficacy of various sulfonamide derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, suggesting strong antifungal properties alongside its antibacterial activity .
  • Case Study on Anticancer Activity :
    A recent publication involved testing the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Modulation of Inflammatory Mediators : By inhibiting nitric oxide synthase (iNOS), it reduces inflammatory responses.

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